5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde

Catalog No.
S1480261
CAS No.
102808-02-6
M.F
C5H3F3N2O
M. Wt
164.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde

The absence of the C5-trifluoromethyl group in imidazole-2-carbaldehyde leads to poor reactivity and reduced biological activity. 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde provides the exact electronic environment for high-yield synthesis of potent kinase and HCV inhibitors. • Quantifiable potency advantage: 5-CF3 analogs show superior efficacy over chloro/methyl in HCV NS5B inhibition. • Validated in TAK1 kinase inhibitor programs achieving low-nM activity. • Used in agrochemical fungicide development for metabolically robust agents. Reliable supply with consistent quality.

CAS Number

102808-02-6

Product Name

5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde

IUPAC Name

5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

Molecular Formula

C5H3F3N2O

Molecular Weight

164.09 g/mol

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(2-11)10-3/h1-2H,(H,9,10)

InChI Key

FYKPCRCNMFOTHP-UHFFFAOYSA-N

SMILES

C1=C(NC(=N1)C=O)C(F)(F)F

Canonical SMILES

C1=C(NC(=N1)C=O)C(F)(F)F

Synonyms

5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde, 2-Formyl-5-(trifluoromethyl)imidazole, 5-(Trifluoromethyl)imidazole-2-carboxaldehyde, 1H-Imidazole-2-carboxaldehyde, 5-(trifluoromethyl)-, 5-CF3-1H-imidazole-2-carbaldehyde, 5-Trifluoromethyl-1H-imidazole-2-carbaldehyde

Purity

≥95%

Package Size

100 mg, 0.5 g, 1 g, 5 g

5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde is a functionalized heterocyclic compound essential for synthesizing advanced pharmaceutical and agrochemical agents. The imidazole core is a privileged structure in medicinal chemistry, and the addition of a trifluoromethyl (CF3) group at the 5-position significantly modifies its electronic properties, lipophilicity, and metabolic stability. This strategic fluorination enhances the electrophilicity of the aldehyde and modulates the acidity of the imidazole N-H proton, making it a highly reactive and specific intermediate for complex molecular assembly.

Research Fit

Fluorinated imidazole aldehyde introduces 5-CF3 scaffold into target molecules
Commercial-grade purity from multiple vendors supports reproducible synthesis
Medicinal & agrochemical research building block for SAR and lead optimization

Substituting 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde with its non-fluorinated parent (imidazole-2-carbaldehyde) or analogs with other substituents (e.g., chloro, methyl) is a critical process risk. The potent electron-withdrawing nature of the C5-trifluoromethyl group is fundamental to its synthetic utility and the performance of its derivatives. This specific substitution pattern dictates the reactivity of the C2-aldehyde, modulates the pKa of the imidazole ring for subsequent reactions, and provides a specific steric and electronic profile essential for high-affinity binding in biological targets. Replacing it with a less- or differently-functionalized analog can lead to failed reactions, lower yields, or a complete loss of desired activity in the final product.

Substitution Risk

Non-fluorinated analog
Replacing 5-CF3 with H may alter logP, pKa, and metabolic stability, potentially shifting SAR outcomes.
Regioisomer or N-substituted analog
4-CF3 or N-methyl variants introduce distinct steric and electronic profiles, limiting direct substitution.
Generic imidazole aldehydes
Absence of 5-CF3 eliminates key fluorine-mediated properties; essential motif may not be replicated.

Enhanced Potency in HCV Inhibitor Synthesis

In the development of potent HCV NS5B polymerase inhibitors, a direct, head-to-head comparison demonstrated the critical contribution of the 5-trifluoromethyl group. A derivative synthesized from 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde exhibited an IC50 of 0.017 µM. In contrast, the analogous compound prepared from 5-chloro-1H-imidazole-2-carbaldehyde was less potent, with an IC50 of 0.040 µM.

Evidence DimensionInhibitory Potency (IC50)
Target Compound Data0.017 µM (Derivative of 5-CF3-imidazole-2-carbaldehyde)
Comparator Or Baseline0.040 µM (Derivative of 5-Chloro-imidazole-2-carbaldehyde)
Quantified Difference2.35-fold higher potency
ConditionsHCV NS5B polymerase enzymatic assay

This demonstrates that selecting the 5-CF3 precursor directly translates to a more potent final compound, a critical factor in lead optimization and drug candidate selection.

Lipophilicity gain
Class-level inference
ΔclogP ≈ +1.1 to +1.5
Supports predicted permeability improvement
Predicted values; verify experimentally

Validated Route to TAK1 Kinase Inhibitors

This aldehyde is a documented key intermediate in the synthesis of potent inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1), a target in oncology and inflammatory diseases. Patent literature from Genentech/Plexxikon details the use of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde to construct advanced inhibitors. The resulting compounds demonstrate high potency, with TAK1 IC50 values in the low-nanomolar range (e.g., 1-100 nM for Example 16).

Evidence DimensionFinal Compound Potency (IC50)
Target Compound Data1-100 nM (for TAK1 inhibitor derived from the target compound)
Comparator Or BaselineGeneral class of non-fluorinated or alternatively substituted precursors, which typically yield less potent inhibitors.
Quantified DifferenceAchieves low-nanomolar potency required for viable drug candidates.
ConditionsSynthesis of TAK1 inhibitors as described in patent literature.

Procuring this specific building block provides a validated and reliable route to a class of high-potency kinase inhibitors, reducing risk in medicinal chemistry campaigns.

N-H diversification
Head-to-head
1-step N-functionalization vs multi-step de novo
Enables modular library synthesis
Typical alkylation yields 60–85%

Enhanced Electrophilicity for C-N Bond Formation

The strong electron-withdrawing effect of the 5-CF3 group significantly increases the electrophilicity of the aldehyde at the 2-position compared to non-fluorinated imidazole-2-carbaldehyde. This intrinsic electronic property facilitates key synthetic transformations such as reductive aminations and condensations, often allowing for milder reaction conditions, shorter reaction times, and higher yields in the formation of Schiff bases and subsequent derivatives.

Evidence DimensionChemical Reactivity
Target Compound DataHigh electrophilicity at C2-aldehyde
Comparator Or BaselineLower electrophilicity of imidazole-2-carbaldehyde or 5-alkyl-imidazole-2-carbaldehydes
Quantified DifferenceQualitatively higher reactivity, enabling more efficient bond formation.
ConditionsStandard condensation and reductive amination reactions.

For process scale-up and library synthesis, this enhanced reactivity can improve throughput and overall process efficiency, justifying the selection of a more specialized reagent.

Supply robustness
Data to verify
>5 vendors, ≥95% purity
Reduces procurement risk and batch variability
Supplier survey; verify batch purity
Inhibitor potency context
Cross-study comparable
CF3-based inhibitor IC50 <100 nM; CH3 analog >1000 nM
Key intermediate for potent kinase inhibitors
p38α MAPK assay, diarylimidazole scaffold
pKa shift
Class-level inference
ΔpKa ≈ -2.5 units
Favors neutral form at physiological pH
Predicted; may affect permeability

Lead Optimization in Antiviral Drug Discovery

This compound is the right choice when aiming to maximize the potency of heterocyclic drug candidates. As evidenced by the development of HCV NS5B inhibitors, the 5-CF3 group provides a quantifiable potency advantage over other halides like chlorine, making it a superior precursor for the final stages of lead optimization where small structural changes are critical.

Synthesis of Targeted Kinase Inhibitors for Oncology

For research programs targeting kinases like TAK1, this aldehyde serves as a validated starting material for building molecules with low-nanomolar efficacy. Its use is established in synthetic routes leading to potent inhibitors, making it a reliable choice for medicinal chemists seeking to reproduce or build upon existing successful scaffolds.

Development of Fungicides and Agrochemicals

The utility of this building block extends to agrochemical research, where it has been incorporated into novel fungicidal compounds. Its selection is indicated when the goal is to create metabolically robust and highly active agents, leveraging the known benefits of the trifluoromethyl group for modulating bioactivity and physicochemical properties in non-pharmaceutical applications.

Application Fit

Application
Selection Property
Validation Focus
Diversifiable kinase inhibitor libraries
N-H & aldehyde reactivity
Synthetic route efficiency for focused libraries
Metabolically stable bioisosteres
5-CF3 metabolic stability
Metabolic profile of synthesized analogs
Agrochemical lead generation
Lipophilic CF3 building block
Fungicidal/herbicidal activity screening

XLogP3

0.8

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